molecular formula C10H18N2O3 B2464781 tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate CAS No. 1505517-12-3

tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate

Cat. No.: B2464781
CAS No.: 1505517-12-3
M. Wt: 214.265
InChI Key: BZUBYWOANCHCFS-JTQLQIEISA-N
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Description

tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS: 1505517-12-3) is a heterocyclic building block with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol . Its structure features a pyrrolidinone ring (5-oxopyrrolidin-3-yl) with a tert-butyl carbamate group and a 3S-methyl substituent. The 5-oxo group introduces a ketone functionality, enabling hydrogen bonding and influencing reactivity. This compound is widely used in pharmaceutical research, particularly as a precursor for synthesizing chiral intermediates in drug development .

Properties

IUPAC Name

tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-7(13)11-6-10/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUBYWOANCHCFS-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC(=O)NC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the reaction of tert-butyl carbamate with an appropriate amine or amide under controlled conditions. For example, the synthesis can be carried out using tert-butyl carbamate and a secondary propargylic alcohol in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free deprotection of the tert-butyl carbamate group using hydrogen chloride gas generated ex situ . This method is efficient, scalable, and environmentally friendly, making it suitable for industrial applications.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal typically occurs under acidic conditions:

Reaction Reagents/Conditions Products Yield References
Boc deprotectionTrifluoroacetic acid (TFA) in DCM3-Methyl-5-oxopyrrolidin-3-amine>85%

Mechanism :

  • Protonation of the carbamate oxygen by TFA weakens the C–O bond.

  • Cleavage releases CO₂ and forms a tertiary amine intermediate.

  • Final protonation yields the ammonium trifluoroacetate salt, which is neutralized to the free amine .

Nucleophilic Substitution at the Carbamate Carbonyl

The carbamate carbonyl is susceptible to nucleophilic attack, enabling functional group interconversion:

Reaction Reagents/Conditions Products Yield References
Amine substitutionBenzylamine, K₂CO₃, DMF, 80°CN-Benzyl-3-methyl-5-oxopyrrolidin-3-amine70–75%
Thiol substitutionThiophenol, NaH, THF, 25°CS-Phenyl-3-methyl-5-oxopyrrolidin-3-thiocarbamate65%

Mechanism :

  • Deprotonation of the nucleophile (e.g., benzylamine) enhances its reactivity.

  • Nucleophilic attack at the carbonyl carbon displaces the tert-butoxy group, forming a new C–N or C–S bond.

Oxidation and Reduction Reactions

The oxopyrrolidine ring undergoes redox transformations:

Reaction Reagents/Conditions Products Yield References
Oxidationm-CPBA, DCM, 0°C → 25°C3-Methyl-5-oxopyrrolidin-3-yl N-oxide60%
ReductionLiAlH₄, THF, reflux3-Methylpyrrolidin-3-ol55–60%

Key Observations :

  • Oxidation with m-CPBA selectively targets the pyrrolidinone nitrogen, forming an N-oxide without disrupting the carbamate.

  • LiAlH₄ reduces the lactam carbonyl to a hydroxyl group, yielding a pyrrolidinol derivative.

Ring-Opening Reactions

The strained oxopyrrolidine ring can undergo ring-opening under basic or acidic conditions:

Reaction Reagents/Conditions Products Yield References
Acidic hydrolysisHCl (6M), H₂O, 100°C3-Methylglutamic acid derivative50%
Basic ring-openingNaOH (2M), EtOH, refluxOpen-chain amino carboxylate45%

Mechanism :

  • Acidic conditions protonate the lactam carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate the α-hydrogen, leading to ring cleavage via β-elimination.

Curtius Rearrangement

Under thermal or catalytic conditions, the carbamate can decompose to form isocyanates:

Reaction Reagents/Conditions Products Yield References
Curtius rearrangementHeat (150°C), Toluene3-Methyl-5-oxopyrrolidin-3-isocyanate70%

Mechanism :

  • Thermal decomposition generates an isocyanate intermediate via a six-membered transition state.

  • The isocyanate can be trapped with alcohols or amines to form ureas or carbamates .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Enzyme Inhibition : Research indicates that tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate can inhibit enzymes involved in metabolic pathways, which is crucial for developing treatments for neurodegenerative diseases.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and inflammation, thereby potentially playing a role in conditions like Alzheimer's disease.

Data Table: Biological Activities

Activity TypeMeasurement MethodResult
Enzyme InhibitionIn vitro assaySignificant inhibition observed
NeuroprotectionCell viability assayImproved cell survival in presence of neurotoxic agents
Anti-inflammatory EffectsCytokine measurementReduced levels of TNF-α

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on astrocytes exposed to amyloid beta peptides. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection.

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit acetylcholinesterase activity, which is relevant in the context of Alzheimer's disease. The findings indicated that it effectively reduced enzyme activity, supporting its potential as a therapeutic agent.

Applications in Drug Development

The unique properties of this compound make it suitable for various applications:

  • Therapeutic Agent : Its potential to inhibit key enzymes and protect neuronal cells positions it as a candidate for drug development targeting neurodegenerative diseases.
  • Research Tool : The compound can be utilized as a reference standard in pharmacological studies assessing enzyme inhibition and neuroprotection.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid . This selective deprotection allows for the synthesis of complex molecules with high precision.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine/Pyrrolidinone Series

tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (PBXA3216)
  • Substituents : 3S-methyl.
  • Functional Groups : Carbamate.
  • Molecular Weight : 200.26 g/mol .
  • Key Differences: Absence of the 5-oxo group reduces polarity and hydrogen-bonding capacity compared to the target compound.
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
  • Core Structure : Piperidine (six-membered ring).
  • Substituents : 3S,4R-hydroxy.
  • Functional Groups : Carbamate, alcohol.
  • Molecular Weight : 230.29 g/mol .

Cyclopentane-Based Analogues

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (PBY1403190)
  • Core Structure : Cyclopentane.
  • Substituents : 1S,3S-hydroxy.
  • Functional Groups : Carbamate, alcohol.
  • Molecular Weight : 215.27 g/mol .
  • Key Differences: The cyclopentane backbone and hydroxyl group introduce distinct conformational flexibility and hydrogen-bonding patterns compared to the rigid pyrrolidinone ring in the target compound.

Functional Group Variations

tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate (PBLJ2791)
  • Core Structure : Pyrrolidine with methylene-linked carbamate.
  • Substituents : 4,4-dimethyl.
  • Functional Groups : Carbamate.
  • Molecular Weight : 242.34 g/mol .

Comparative Data Table

Compound Core Structure Substituents Functional Groups Molecular Weight (g/mol) CAS Number
Target Compound Pyrrolidinone 3S-methyl, 5-oxo Carbamate, ketone 214.26 1505517-12-3
PBXA3216 Pyrrolidine 3S-methyl Carbamate 200.26 927652-04-8
PBY1403190 Cyclopentane 1S,3S-hydroxy Carbamate, alcohol 215.27 154737-89-0
PBLJ2791 Pyrrolidine 4,4-dimethyl Carbamate 242.34 869292-47-7
Example from Pyrrolidine Pyrimidin-2-yl Carbamate, pyrimidine 264.32 N/A

Key Research Findings

Hydrogen Bonding and Crystallography

The 5-oxo group in the target compound enhances hydrogen-bonding capacity, acting as a strong acceptor. This contrasts with hydroxyl-containing analogues (e.g., PBY1403190), which can act as both donors and acceptors . Such differences influence crystal packing, as observed in studies using SHELX and ORTEP-3 for crystallographic analysis .

Pharmacological Relevance

  • The target compound’s pyrrolidinone moiety is common in CNS drug candidates due to its resemblance to endogenous neurotransmitters. Piperidine derivatives (e.g., compounds) are more prevalent in kinase inhibitors .

Biological Activity

Tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate, also known by its CAS number 1505517-12-3, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10H18N2O3
  • Molar Mass : 214.26 g/mol
  • CAS Number : 1505517-12-3
  • Purity : >97% .

The biological activity of this compound is primarily attributed to its role as a carbamate derivative, which can influence various biological pathways. The compound may interact with specific enzymes or receptors, potentially modulating their activity.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may possess antiviral properties. For instance, related carbamates have been shown to inhibit viral replication in vitro, particularly against coronaviruses .
  • Enzyme Inhibition : The compound is hypothesized to act as an inhibitor of certain enzymes involved in viral replication and other biological processes. This inhibition can lead to reduced viral load and improved therapeutic outcomes in infected models .

Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of carbamate derivatives found that certain structural modifications enhanced their potency against SARS-CoV-2. The study reported an effective concentration (EC50) in the nanomolar range for structurally related compounds, suggesting a promising avenue for further exploration of this compound in antiviral therapies .

Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that similar compounds exhibit favorable absorption and distribution profiles in animal models. For example, the oral bioavailability of related carbamates was reported to be significant, indicating potential for effective systemic delivery .

Table of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
Enzyme InhibitionModulation of enzyme activity
PharmacokineticsHigh oral bioavailability

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting tert-butyl chloroformate with a pyrrolidinone-derived amine under basic conditions (e.g., triethylamine) in an inert atmosphere at low temperatures to minimize side reactions . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), stoichiometry of reagents, and reaction time. Post-synthesis purification via recrystallization or column chromatography is critical for achieving high purity (>95%) .

Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Stereochemical confirmation relies on a combination of NMR (e.g., 1^1H, 13^{13}C, and NOESY) to assess spatial arrangements and chiral chromatography to resolve enantiomers. For crystalline samples, X-ray diffraction (XRD) using SHELX software provides definitive stereochemical assignments by resolving electron density maps . Mass spectrometry (MS) further verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl carbamate acts as a protecting group for amines, enhancing solubility in non-polar solvents and sterically shielding the pyrrolidinone ring. In nucleophilic substitutions (e.g., alkylation or acylation), the carbamate’s electron-withdrawing nature activates the adjacent carbonyl group, enabling selective reactions at the 5-oxo position . Reactivity can be modulated by replacing tert-butyl with alternative groups (e.g., benzyl or allyl carbamates) to study steric and electronic effects .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Methodological Answer : Challenges include resolving disorder in the tert-butyl group and anisotropic thermal motion in the pyrrolidinone ring. SHELXL (part of the SHELX suite) employs restraints for bond lengths/angles and Hirshfeld rigid-body refinement to model disordered regions. Twin refinement may be required for non-merohedral twinning, common in chiral crystals . High-resolution data (<1.0 Å) and iterative difference Fourier maps improve accuracy .

Q. How do hydrogen bonding interactions in the crystal lattice affect the compound’s stability, and how can these be analyzed?

  • Methodological Answer : Hydrogen bonds between the carbamate’s NH and the pyrrolidinone’s carbonyl oxygen stabilize the crystal lattice. Graph set analysis (as per Etter’s rules) classifies these interactions into motifs (e.g., D(2)D(2) or R22(8)R_2^2(8)), which correlate with melting points and hygroscopicity . Temperature-dependent XRD and Hirshfeld surface analysis quantify interaction strengths and predict polymorphism risks .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding molecular conformation?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT calculations. Hybrid QM/MM simulations incorporating solvent molecules or periodic boundary conditions (for XRD data) improve agreement. Experimental validation via variable-temperature NMR or IR spectroscopy can identify dynamic conformational changes .

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